molecular formula C24H27N5O4S B6522411 N-butyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1095323-78-6

N-butyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No. B6522411
CAS RN: 1095323-78-6
M. Wt: 481.6 g/mol
InChI Key: HTNRWWNBWUJYIP-UHFFFAOYSA-N
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Description

The compound appears to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to contain a quinazolinone group, which is a type of heterocyclic compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Furan is a planar ring, and the quinazolinone group would add additional rings to the structure .


Chemical Reactions Analysis

Furan compounds are known to undergo reactions at the 2-position due to the electron-rich nature of the oxygen in the ring . The quinazolinone group could also undergo various reactions depending on the specific substituents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a volatile liquid at room temperature, and quinazolinones are typically solid .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Furan derivatives have been studied for their potential biological activities .

Safety and Hazards

Furan and its derivatives can be hazardous. They are flammable and can form explosive peroxides upon exposure to air .

Future Directions

The study of furan and quinazolinone derivatives is an active area of research due to their potential biological activities. Future research could focus on synthesizing new derivatives and studying their properties .

properties

IUPAC Name

N-butyl-3-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-2-3-12-25-20(30)11-10-19-23(32)29-22(27-19)17-8-4-5-9-18(17)28-24(29)34-15-21(31)26-14-16-7-6-13-33-16/h4-9,13,19H,2-3,10-12,14-15H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRWWNBWUJYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

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